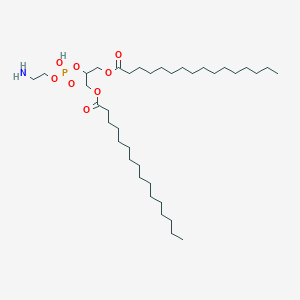
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine
Übersicht
Beschreibung
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid with the molecular formula C37H74NO8P . It is a versatile building block used in the synthesis of complex compounds and research chemicals . It is also used as a reagent or specialty chemical to produce high-quality products .
Synthesis Analysis
An efficient three-step strategy for the synthesis of Sn-glycero-3-phosphoethanolamine (GroPEtn) from a commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) has been reported . The primary amine of DPPE is protected with a highly stable acid-labile trityl group, followed by strong base hydrolysis of N-trityl-DPPE gives N-trityl-GroPEtn .Molecular Structure Analysis
The molecular structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine consists of one pH-switchable zwitterion and three hydrophobic tails . The compound adopts a cone shape in endosomal acidic environments to facilitate membrane hexagonal transformation and subsequent cargo release from endosomes .Chemical Reactions Analysis
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid, a lipid component in the cell membrane . Phosphatidylethanolamine (PE) is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is 692.0 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 39 .Wissenschaftliche Forschungsanwendungen
Component in Cell Membranes
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a type of phospholipid, which is a key component in cell membranes . Phospholipids like this one form the basic structure of a cell membrane, acting as a barrier to protect the cell and mediate cellular processes.
Use in Membrane Models
This compound is used in membrane models . These models are essential for studying the properties and functions of biological membranes, including their interaction with other molecules and their role in cellular processes.
Lipid Fluorescent Probe
Phosphatidylethanolamine 16:0, a similar compound, can be utilized as a lipid fluorescent probe to study the morphological stability of lipid membranes . By monitoring its fluorescence, researchers can gain insights into how membranes respond to various conditions, such as exposure to surfactants and ethanol.
Hydrogen Bonding Studies
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine has been shown to cause competitive hydrogen bonding of amine groups with phosphate/carbonyl groups or water . This property makes it useful in studies of hydrogen bonding and its effects on molecular interactions and structures.
Wirkmechanismus
Target of Action
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a liposome that simulates a biological phospholipid membrane . The primary targets of this compound are the concentric phospholipid bilayer membranes of vesicles .
Mode of Action
1,3-DPPE interacts with its targets by forming a liposome, which is a vesicle with concentric phospholipid bilayer membranes . This liposome can trap highly polar water-soluble payloads in its internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer . This makes it particularly useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .
Biochemical Pathways
It is known that liposomes like 1,3-dppe can be used to construct drug delivery systems for anti-cancer and anti-infection fields . This suggests that the compound may interact with pathways related to these areas.
Pharmacokinetics
The pharmacokinetics of 1,3-DPPE are largely determined by its liposome structure. The ability of the liposome to trap water-soluble and lipophilic payloads allows for a wide range of substances to be delivered to cells . .
Result of Action
The primary result of 1,3-DPPE’s action is the delivery of payloads to cells. For example, it can deliver antisense oligonucleotides, overcoming issues such as inefficient cellular uptake and rapid loss in the body . This can have a variety of effects depending on the specific payload being delivered.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIOUBBMBZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647377 | |
| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine | |
CAS RN |
67303-93-9 | |
| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




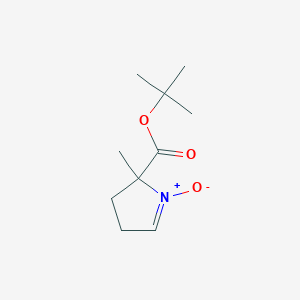
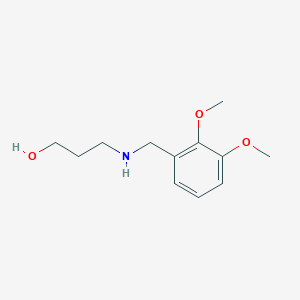


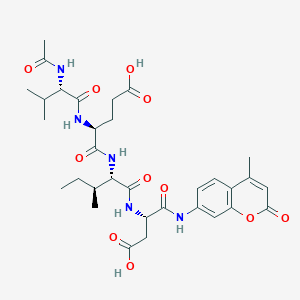


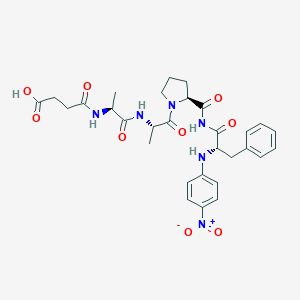
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)



